An In-depth Technical Guide to the Physicochemical Properties of Bakkenolides, with a Focus on 1-Oxobakkenolide S
An In-depth Technical Guide to the Physicochemical Properties of Bakkenolides, with a Focus on 1-Oxobakkenolide S
Introduction
Bakkenolides are a class of sesquiterpenoid lactones primarily isolated from plants of the genus Petasites. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including neuroprotective, anti-inflammatory, and anti-allergic effects. This technical guide focuses on the physicochemical properties of this class of molecules, with the aim of providing a foundational understanding for researchers working with these and related compounds. While direct data on 1-Oxobakkenolide S is scarce, this document extrapolates likely characteristics based on the known properties of other bakkenolides. A compound named "bakkenolide-S" has been isolated from Petasites formosanus, and it is presumed that 1-Oxobakkenolide S is a derivative of this compound, featuring a ketone group at the C-1 position.
Physicochemical Properties of Representative Bakkenolides
To provide a comparative context, the known physicochemical properties of several common bakkenolides are summarized in the table below. These values offer a baseline for estimating the properties of novel or less-studied derivatives like 1-Oxobakkenolide S.
| Property | Bakkenolide A | Bakkenolide B | Bakkenolide D |
| Molecular Formula | C₁₅H₂₂O₂[1] | C₂₂H₃₀O₆[2] | C₂₂H₂₈O₆S |
| Molecular Weight | 234.33 g/mol [1] | 390.47 g/mol [2] | 420.5 g/mol |
| IUPAC Name | (3aR,4S,7R,7aS)-4,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one | (2E)-2-methylbut-2-enoate of (3S,3aR,4S,7R,7aS)-3-(acetyloxy)-7,7a-dimethyl-4'-methylidene-2'-oxooctahydrospiro[indene-2,3'-oxolane]-4-yl | Not Available |
| Physical Description | Data not available | Data not available | Data not available |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| XLogP3 | 3.5[1] | Data not available | Data not available |
Experimental Protocols
The isolation and characterization of bakkenolides from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on methodologies reported in the literature for the extraction and identification of these compounds from Petasites species.[3][4][5][6][7]
Extraction
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Plant Material: Dried and powdered rhizomes or aerial parts of the Petasites plant are used as the starting material.
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Solvent Extraction: The plant material is typically extracted with methanol or ethanol at room temperature for several days. This process is often repeated to ensure maximum extraction of the desired compounds.
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Solvent Partitioning: The crude extract is then concentrated under reduced pressure and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
Isolation and Purification
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Column Chromatography: The fractions obtained from solvent partitioning are subjected to column chromatography. Common stationary phases include silica gel and Sephadex LH-20.
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High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column. A gradient elution system with a mobile phase consisting of water and acetonitrile is frequently employed.
Structure Elucidation
The purified compounds are structurally characterized using a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC, and NOESY) NMR experiments are crucial for determining the carbon skeleton and the relative stereochemistry of the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyls (from the lactone and ketone groups) and hydroxyl groups.
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X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Biological Activity and Signaling Pathways
Bakkenolides have been reported to modulate various signaling pathways, contributing to their observed biological effects. For instance, some bakkenolides have been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. Furthermore, Bakkenolide B has been identified as an inhibitor of interleukin-2 (IL-2) production in T-cells, a key cytokine in the immune response.
Inhibition of Interleukin-2 Signaling Pathway by Bakkenolides
The following diagram illustrates a simplified representation of the Interleukin-2 (IL-2) signaling pathway and the putative point of inhibition by certain bakkenolides.
Caption: Simplified IL-2 signaling pathway and inhibition by bakkenolides.
This diagram illustrates that the binding of IL-2 to its receptor initiates downstream signaling cascades involving JAK-STAT and PI3K-Akt pathways, ultimately leading to gene expression related to immune cell proliferation and differentiation. Bakkenolides may exert their immunomodulatory effects by inhibiting the production of IL-2, thereby dampening this signaling cascade.
References
- 1. (+)-Bakkenolide A | C15H22O2 | CID 442173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Bakkenolide B (FDB013852) - FooDB [foodb.ca]
- 3. Bakkenolides from Petasites tricholobus and their neuroprotective effects related to antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inha.elsevierpure.com [inha.elsevierpure.com]
- 5. Bakkenolides and Caffeoylquinic Acids from the Aerial Portion of Petasites japonicus and Their Bacterial Neuraminidase Inhibition Ability [mdpi.com]
- 6. Bakkenolides from Petasites tatewakianus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bakkenolides from the root of Petasites formosanus and their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
